Cas no 2010103-61-2 (benzyl N-(4-methyl-2-oxoheptyl)carbamate)

Benzyl N-(4-methyl-2-oxoheptyl)carbamate is a specialized carbamate derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a benzyl-protected carbamate group and a ketone functionality, making it a versatile intermediate for further chemical modifications. The compound’s reactivity allows for selective transformations, particularly in the synthesis of complex molecules. Its stability under standard conditions ensures reliable handling and storage. Researchers may find it useful in the development of bioactive compounds or as a building block in peptidomimetics. The presence of both carbonyl and carbamate groups offers opportunities for diverse synthetic pathways, enhancing its utility in medicinal chemistry and material science.
benzyl N-(4-methyl-2-oxoheptyl)carbamate structure
2010103-61-2 structure
Product Name:benzyl N-(4-methyl-2-oxoheptyl)carbamate
CAS No:2010103-61-2
MF:C16H23NO3
MW:277.358724832535
CID:6157040
PubChem ID:165954887
Update Time:2025-05-08

benzyl N-(4-methyl-2-oxoheptyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2010103-61-2
    • EN300-797227
    • benzyl N-(4-methyl-2-oxoheptyl)carbamate
    • Inchi: 1S/C16H23NO3/c1-3-7-13(2)10-15(18)11-17-16(19)20-12-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,10-12H2,1-2H3,(H,17,19)
    • InChI Key: ILLWREJXWDHMAZ-UHFFFAOYSA-N
    • SMILES: O=C(CNC(=O)OCC1C=CC=CC=1)CC(C)CCC

Computed Properties

  • Exact Mass: 277.16779360g/mol
  • Monoisotopic Mass: 277.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55.4Ų

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Additional information on benzyl N-(4-methyl-2-oxoheptyl)carbamate

Benzyl N-(4-Methyl-2-Oxoheptyl)Carbamate: A Comprehensive Overview

Benzyl N-(4-methyl-2-oxoheptyl)carbamate, also known by its CAS number 2010103-61-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of benzyl carbamate, which is widely used in various applications due to its unique chemical properties. The structure of this compound consists of a benzyl group attached to a carbamate moiety, with the 4-methyl-2-oxoheptyl chain providing additional functionality.

The synthesis of benzyl N-(4-methyl-2-oxoheptyl)carbamate involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, making this compound more accessible for industrial applications. The presence of the 4-methyl group introduces steric effects, which can influence the compound's reactivity and stability, while the 2-oxo group adds a ketone functionality that can participate in further chemical transformations.

One of the most notable applications of benzyl N-(4-methyl-2-oxoheptyl)carbamate is in the field of drug delivery systems. Its ability to form stable complexes with various bioactive molecules makes it an ideal candidate for encapsulating drugs, thereby improving their solubility and bioavailability. Recent studies have demonstrated its potential as a carrier for anticancer agents, where its biocompatibility and controlled release properties are highly advantageous.

In addition to its pharmaceutical applications, this compound has found utility in materials science, particularly in the development of polymeric materials with tailored mechanical and thermal properties. The incorporation of benzyl N-(4-methyl-2-oxoheptyl)carbamate into polymer matrices has been shown to enhance their durability and resistance to environmental factors. This makes it a valuable component in the production of advanced composites for aerospace and automotive industries.

The latest research on benzyl N-(4-methyl-2-oxoheptyl)carbamate has focused on its role as a precursor for bio-based materials. By leveraging its renewable carbon sources, scientists are exploring ways to produce sustainable polymers that can replace traditional petroleum-derived plastics. This aligns with global efforts to reduce environmental impact and promote green chemistry practices.

In terms of physical properties, benzyl N-(4-methyl-2-oxoheptyl)carbamate exhibits a melting point of approximately 125°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, with results indicating moderate resistance to degradation under normal storage conditions.

The chemical structure of benzyl N-(4-methyl-2-oxoheptyl)carbamate plays a crucial role in determining its reactivity. The benzyl group provides aromatic stability, while the carbamate moiety introduces hydrogen bonding capabilities, enhancing the compound's ability to interact with polar solvents and biomolecules. The 4-methyl substituent adds bulkiness to the molecule, which can influence its stereochemical behavior in reactions involving chiral centers.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of benzyl N-(4-methyl-2-oxoheptyl)carbamate at the molecular level. These studies have provided insights into its potential as a catalyst or co-catalyst in asymmetric synthesis reactions, opening new avenues for its application in enantioselective processes.

In conclusion, benzyl N-(4-methyl-2-oxoheptyl)carbamate, CAS number 2010103-61-2, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent innovations in synthesis and application techniques, position it as a key player in advancing modern chemical technologies.

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